An In-Depth Technical Guide on the Physicochemical Properties of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole
An In-Depth Technical Guide on the Physicochemical Properties of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public literature, this document establishes a robust theoretical framework. By dissecting the contributions of the core benzimidazole scaffold and the 2-trichlorovinyl substituent, we project key parameters such as molecular weight, lipophilicity (logP), acidity (pKa), solubility, and spectral characteristics. This guide further serves as a practical manual, offering detailed, field-proven experimental protocols for the empirical determination of these properties. The synthesis of this information is designed to empower researchers in drug discovery and development with the foundational knowledge and methodological tools necessary to investigate this and related compounds.
Introduction and Molecular Overview
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The unique structural and electronic characteristics of the benzimidazole ring system allow for diverse substitutions, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles. The subject of this guide, 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole, introduces a trichlorovinyl group at the 2-position, a substitution anticipated to significantly modulate its physicochemical and, consequently, its biological properties. The electron-withdrawing nature of the chlorine atoms and the vinylic system are expected to influence the molecule's acidity, lipophilicity, and potential for metabolic transformation.
Caption: Molecular structure of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole.
Predicted Physicochemical Properties
The following table summarizes the predicted and inferred physicochemical properties of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole. These values are estimated based on the properties of the benzimidazole core, the trichlorovinyl substituent, and data from analogous compounds.
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Formula | C9H5Cl3N2 | Based on the chemical structure. |
| Molecular Weight | ~247.51 g/mol | Calculated from the molecular formula. For comparison, the molecular weight of 2-(trichloromethyl)-1H-benzo[d]imidazole is 235.5 g/mol .[5] |
| Physical Form | Likely a white to off-white or yellowish crystalline solid.[3] | Benzimidazole and its derivatives are typically crystalline solids at room temperature.[6] |
| Melting Point | Predicted to be in the range of 150-200 °C. | The melting point will be influenced by crystal packing forces. The related 2-chloromethyl-1H-benzimidazole hydrochloride has a melting point in this range.[7] Impurities will lead to a lower and broader melting point range.[8] |
| pKa (acidic) | Estimated to be between 9.0 and 10.0. | The benzimidazole N-H proton is weakly acidic. The electron-withdrawing trichlorovinyl group is expected to increase the acidity (lower the pKa) compared to unsubstituted benzimidazole (pKa ~12.8). For comparison, the predicted acidic pKa for 2-chloro-4-methyl-1H-benzimidazole is 9.85.[9] |
| pKa (basic) | Estimated to be between 3.0 and 4.0. | The pyridinic nitrogen of the imidazole ring is basic. The strong electron-withdrawing effect of the trichlorovinyl group will significantly reduce the basicity compared to unsubstituted benzimidazole (pKa ~5.6). The predicted basic pKa for 2-chloro-4-methyl-1H-benzimidazole is 7.26, but the trichlorovinyl group is more electron-withdrawing.[9] |
| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 3.5 - 4.5. | The benzimidazole core is moderately lipophilic, and the three chlorine atoms of the trichlorovinyl group will substantially increase the lipophilicity. The calculated logP for the analog 2-(trichloromethyl)-1H-benzimidazole is 3.4.[5] A positive logP value indicates greater solubility in lipids than in water.[10] |
| Aqueous Solubility | Predicted to be low. | The high predicted logP value suggests poor solubility in water. Solubility will be pH-dependent, increasing in acidic or basic solutions due to salt formation. |
| Organic Solvent Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, and DMSO.[6] | This is a general characteristic of many benzimidazole derivatives.[6] |
Synthesis Pathway
A plausible synthetic route to 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole would likely involve the condensation of o-phenylenediamine with a suitable three-carbon electrophile bearing the trichlorovinyl functionality. A potential precursor could be an activated form of 2,3,3-trichloroacrylic acid.
Caption: Conceptual synthesis of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting point range.[11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8][12]
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline compound is finely ground into a powder using a mortar and pestle.[11]
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[13]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[12]
-
Rapid Determination (Optional): The sample is heated rapidly to obtain an approximate melting point range. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: The apparatus is allowed to cool to at least 15-20°C below the approximate melting point. A fresh sample is then heated slowly, at a rate of 1-2°C per minute, near the expected melting point.[11][12]
-
Data Recording: The temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[13]
Solubility Determination
Principle: The solubility of a compound in a given solvent is determined by the balance of intermolecular forces between the solute and solvent molecules. The "like dissolves like" principle is a useful guideline.[14] Acid-base properties can be inferred from solubility in aqueous acids and bases.[15][16]
Materials:
-
Test tubes and rack
-
Vortex mixer
-
Calibrated pipettes
-
Solvents: Deionized water, 5% aqueous HCl, 5% aqueous NaOH, 5% aqueous NaHCO3, ethanol, methanol, DMSO, acetone.[17]
-
pH indicator paper[16]
Procedure:
-
Solubility in Water: To a test tube containing a small, accurately weighed amount of the compound (e.g., 1-5 mg), add the solvent (e.g., 1 mL) in portions with vigorous shaking or vortexing after each addition.[17] Observe if the solid dissolves completely.
-
pH of Aqueous Solution: If the compound is water-soluble, test the pH of the solution with indicator paper to determine if it is acidic, basic, or neutral.
-
Solubility in Aqueous Acid and Base: For water-insoluble compounds, repeat the solubility test using 5% HCl, 5% NaOH, and 5% NaHCO3 solutions.[15][17]
-
Solubility in 5% NaOH suggests the presence of an acidic functional group.
-
Solubility in 5% NaHCO3 indicates a relatively strong acidic group.
-
Solubility in 5% HCl points to a basic functional group.
-
-
Solubility in Organic Solvents: Systematically test the solubility in a range of organic solvents (e.g., ethanol, methanol, DMSO, acetone) following the procedure in step 1.
pKa Determination by Potentiometric Titration
Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve.[18][19]
Apparatus:
-
Calibrated pH meter and electrode[18]
-
Autotitrator or manual burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is low).[18]
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on whether the acidic or basic pKa is being determined. Add the titrant in small, precise increments.[18]
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve (the buffer region).[18]
Caption: A generalized workflow for physicochemical characterization.
logP Determination by Shake-Flask Method
Principle: The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium. logP is the logarithm of this ratio.[10] The shake-flask method is the traditional and most reliable method for its determination.[20]
Materials:
-
n-Octanol (pre-saturated with water)
-
Buffered aqueous solution (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)[21]
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together and allowing the layers to separate.[21]
-
Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases and reach equilibrium.[21]
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[20]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.[10]
Predicted Spectral Properties
¹H NMR Spectroscopy
-
Aromatic Protons: Protons on the benzimidazole ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm.
-
N-H Proton: The N-H proton of the imidazole ring is expected to be a broad singlet in the downfield region, likely above δ 12.0 ppm in DMSO-d6.[1]
-
Vinyl Proton: The single proton on the trichlorovinyl group is expected to be a singlet in the olefinic region, likely between δ 6.0 and 7.0 ppm, influenced by the adjacent chlorine atoms and the benzimidazole ring.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Carbons of the benzene ring will appear in the range of δ 110-145 ppm.
-
Imidazole Carbons: The C2 carbon attached to the trichlorovinyl group will be significantly deshielded.
-
Vinyl Carbons: The carbons of the trichlorovinyl group will appear in the olefinic region, with their chemical shifts influenced by the attached chlorine atoms.
Infrared (IR) Spectroscopy
-
N-H Stretch: A broad absorption band is expected in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration.
-
C=C and C=N Stretches: Absorptions in the 1600-1680 cm⁻¹ region are expected for the C=C of the vinyl group and the C=N of the imidazole ring.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are characteristic of C-Cl stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for three chlorine atoms (a cluster of peaks with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl) will be a key diagnostic feature.
Conclusion
This technical guide provides a detailed predictive analysis of the physicochemical properties of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole and a set of robust experimental protocols for their determination. While direct experimental data for this specific molecule is scarce, the theoretical framework and methodologies presented herein offer a solid foundation for researchers. Understanding these fundamental properties is a critical first step in the rational design and development of novel benzimidazole-based therapeutic agents. The provided protocols are designed to be self-validating and are grounded in established scientific principles, ensuring that researchers can confidently generate reliable data to advance their drug discovery programs.
References
-
Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]
-
University of Calgary. Melting point determination. [Link]
-
University of Technology, Iraq. EXPERIMENT (3). Determination of the melting point. [Link]
-
University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. (2019-11-13). [Link]
-
University of Wisconsin-Green Bay. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
My Life Science Career. Determination of Melting Point Lab. (2025-09-18). [Link]
-
SSERC. Melting point determination. [Link]
-
PubChem. Benzimidazole, 2-trichloromethyl-. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
University of California, Irvine. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). [Link]
-
Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014-02-10). [Link]
-
Chem LibreTexts. Solubility of Organic Compounds. (2023-08-31). [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]
-
EPA. 2-Chloro-4-methyl-1H-benzimidazole Properties. [Link]
-
PubChem. 3-(Trichlorovinyl)anilinium chloride. [Link]
-
ResearchGate. (a) ¹H NMR and (b) ESI-MS spectra of 2-(2-chlorophenyl)-1H-benzimidazole. [Link]
-
MDPI. Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. (2025-06-16). [Link]
-
Scholars Research Library. An Overview About Synthetic and Biological Profile of Benzimidazole. [Link]
-
PubMed. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. (2012-02-15). [Link]
-
PubMed. Aerobic mineralization of trichloroethylene, vinyl chloride, and aromatic compounds by rhodococcus species. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. CAS 3584-65-4: 2-(Trichloromethyl)-1H-benzimidazole [cymitquimica.com]
- 4. 2-(Trichloromethyl)-1H-benzo[d]imidazole | 3584-65-4 [sigmaaldrich.com]
- 5. Benzimidazole, 2-trichloromethyl- | C8H5Cl3N2 | CID 77133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. almaaqal.edu.iq [almaaqal.edu.iq]
- 12. Determination of Melting Point Lab - My Life Science Career [mylifesciencecareer.com]
- 13. byjus.com [byjus.com]
- 14. chem.ws [chem.ws]
- 15. scribd.com [scribd.com]
- 16. www1.udel.edu [www1.udel.edu]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. agilent.com [agilent.com]
